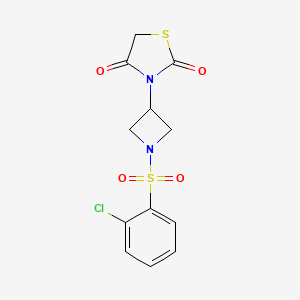

3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

描述

属性

IUPAC Name |

3-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O4S2/c13-9-3-1-2-4-10(9)21(18,19)14-5-8(6-14)15-11(16)7-20-12(15)17/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMVVMDKASMVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine-2,4-dione core, which can be achieved through the cyclization of appropriate thiourea derivatives with α-halo acids. The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine-3-amine as a precursor. The final step involves the sulfonylation of the azetidine ring with 2-chlorobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

化学反应分析

Types of Reactions

3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfonyl group or the thiazolidine ring.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the thiazolidine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Chemical Properties and Structure

The molecular formula of 3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is . The compound features a thiazolidine core, which is known for its role in various therapeutic applications.

Antidiabetic Activity

One of the prominent applications of thiazolidine derivatives, including this compound, is their potential as antidiabetic agents. Recent studies have identified thiazolidine derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling. Inhibiting PTP1B can enhance insulin sensitivity and lower blood glucose levels, making these compounds promising candidates for diabetes treatment .

Anticancer Properties

Thiazolidine derivatives have also been evaluated for their anticancer properties. Research indicates that certain thiazolidinone compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from thiazolidine scaffolds showed significant antiproliferative activity against glioblastoma cells, suggesting their potential use in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidine derivatives has been explored extensively. Compounds that incorporate the thiazolidine structure have demonstrated activity against both Gram-positive and Gram-negative bacteria. This makes them suitable candidates for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions that can include:

- Condensation Reactions : Combining various starting materials to form the thiazolidine structure.

- Sulfonation : Introducing the chlorophenylsulfonyl group to enhance biological activity.

- Cyclization : Finalizing the structure through cyclization methods that yield the desired thiazolidine derivative.

These synthetic routes are crucial for producing compounds with optimized biological properties while ensuring high yields and purity .

Case Study on Antidiabetic Activity

A study published in 2024 investigated a series of thiazolidine derivatives, including those structurally related to this compound. The results indicated that several derivatives exhibited significant PTP1B inhibitory activity, leading to improved glucose tolerance in diabetic models .

Anticancer Evaluation

In another research effort, derivatives were tested against multiple cancer cell lines such as MDA-MB-231 and HCT116. The findings revealed that specific thiazolidinone compounds had potent cytotoxic effects, reducing cell viability significantly compared to controls .

Tables

作用机制

The mechanism of action of 3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, altering signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

相似化合物的比较

Table 1: Key Structural Features and Reported Activities of Selected TZD Derivatives

Key Differentiators of the Target Compound

Sulfonylazetidine Group : Unlike analogs with simple alkyl/aryl substitutions (e.g., nitrobenzyl in TM17 or piperidinylmethyl in 4b ), the sulfonylazetidine group in the target compound provides enhanced steric and electronic effects. This may improve binding to sulfonyl-sensitive targets, such as kinases or proteases .

Lack of 5-Position Substitution: Most TZD derivatives (e.g., [127], TM17) feature benzylidene or heterocyclic substitutions at the 5-position to enhance π-π stacking with biological targets.

Chlorophenyl Motif: The 2-chlorophenyl group is associated with improved metabolic stability and target affinity compared to non-halogenated analogs (e.g., 4b with thiophene or 9a with phenyltriazole ).

生物活性

3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and enzyme inhibition effects.

Chemical Structure

The compound is characterized by a thiazolidine core with a sulfonyl group attached to an azetidine ring. Its chemical formula is .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial effects. The compound was tested against several bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

- Fungi : Candida albicans, Aspergillus niger

The minimum inhibitory concentrations (MICs) for these strains were found to range from 12.5 to 200 µg/mL, indicating moderate to good activity against the tested pathogens .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

| Klebsiella pneumoniae | 75 |

| Candida albicans | 200 |

Cytotoxicity and Antitumor Activity

In vitro studies have shown that thiazolidine derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, one study reported that specific derivatives significantly reduced cell viability in glioblastoma multiforme cells. The most active compounds were identified as having IC50 values in the micromolar range, indicating their potential as anticancer agents .

The biological activity of the compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-amylase and urease, which are involved in carbohydrate metabolism and nitrogen metabolism respectively. This inhibition can lead to reduced nutrient availability for pathogens .

- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to decreased proliferation and increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, which can damage cellular components and lead to cell death.

Case Studies

Several studies have investigated the biological activity of thiazolidine derivatives:

- A study published in European Chemical Bulletin highlighted the synthesis of various thiazolidine derivatives and their antibacterial properties against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications at the sulfonyl position could enhance antimicrobial efficacy .

- Another research article focused on the anticancer properties of thiazolidinones, demonstrating their ability to inhibit tumor growth in xenograft models. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

常见问题

Q. What are the common synthetic routes for 3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of thiazolidine-2,4-dione with a sulfonyl chloride derivative (e.g., 2-chlorophenylsulfonyl chloride) under basic conditions (e.g., NaH in DMF) to form the sulfonamide linkage .

- Step 2 : Cyclization or functionalization of the azetidine ring, often using Knoevenagel condensation or nucleophilic substitution .

- Green Chemistry Alternatives : Deep eutectic solvents (DES) have been explored to enhance reaction efficiency and reduce environmental impact .

Key Considerations : Optimize temperature (0–80°C), solvent polarity, and stoichiometry to avoid side products like over-sulfonylation .

Q. How is the molecular structure of this compound confirmed?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., sulfonyl group at δ 7.5–8.5 ppm for aromatic protons) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 414.1) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating azetidine-thiazolidine ring fusion .

Q. What core structural features influence its biological activity?

- Thiazolidine-2,4-dione core : Essential for insulin-sensitizing effects via PPAR-γ modulation .

- Azetidine-sulfonyl group : Enhances metabolic stability and membrane permeability .

- 2-Chlorophenyl substituent : Increases lipophilicity and target binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Assay Standardization : Compare results across studies using consistent cell lines (e.g., HepG2 for antidiabetic activity) and assay conditions (e.g., glucose concentration, incubation time) .

- Structural Analog Analysis : Cross-reference activity data with structurally similar compounds (e.g., 3-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl) derivatives) to identify substituent-specific effects .

- Dose-Response Curves : Validate EC/IC values using multiple replicates to address variability .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency but require post-reaction purification via column chromatography .

- Catalyst Use : Tertiary amines (e.g., triethylamine) accelerate sulfonyl chloride activation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 h to 30 min) while maintaining >85% yield .

Q. How does the substitution pattern on the phenyl ring affect structure-activity relationships (SAR)?

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance metabolic stability and receptor binding compared to electron-donating groups (-OCH) .

- Ortho vs. Para Substitution : Ortho-chloro substituents (as in the target compound) reduce steric hindrance, improving interaction with hydrophobic enzyme pockets .

Experimental Approach : Synthesize analogs with varied substituents and compare IC values in enzyme inhibition assays .

Q. What advanced techniques characterize purity and stability?

- HPLC-PDA : Quantify impurities (<0.5%) using C18 columns and UV detection at 254 nm .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions to identify degradation products .

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers, critical for in vivo studies .

Q. How can computational modeling predict target interactions?

- Molecular Docking : Use AutoDock Vina to simulate binding to PPAR-γ or kinase domains, prioritizing residues like Ser289 (PPAR-γ) for hydrogen bonding .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate docking predictions .

Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC data .

Q. What are the challenges in interpreting NMR spectral data for this compound?

- Diastereotopic Protons : Azetidine ring protons (δ 3.5–4.5 ppm) may split into complex multiplets, requiring 2D NMR (COSY, HSQC) for assignment .

- Rotameric Forms : Sulfonyl group rotation can broaden peaks; use variable-temperature NMR to coalesce signals .

Q. How to design mechanistic studies for its antidiabetic activity?

- In Vitro Models : Measure glucose uptake in 3T3-L1 adipocytes using 2-NBDG fluorescence .

- Gene Expression : Quantify PPAR-γ and GLUT4 mRNA levels via qPCR .

- Kinase Profiling : Screen against AMPK or PI3K/Akt pathways using kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。